molecular formula C11H15NO B185208 (R)-2-benzylmorpholine CAS No. 131887-51-9

(R)-2-benzylmorpholine

Cat. No.: B185208
CAS No.: 131887-51-9
M. Wt: 177.24 g/mol
InChI Key: YZFCMGWCEXUGFX-LLVKDONJSA-N
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Description

®-2-Benzylmorpholine is a chiral morpholine derivative characterized by the presence of a benzyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-benzylmorpholine typically involves the reaction of morpholine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of ®-2-benzylmorpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, enantioselective synthesis methods, such as asymmetric catalysis or chiral auxiliary techniques, are employed to obtain the ®-enantiomer with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-Benzylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert ®-2-benzylmorpholine to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or morpholine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Benzyl halides, sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzylmorpholine derivatives.

Scientific Research Applications

®-2-Benzylmorpholine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: ®-2-Benzylmorpholine derivatives are investigated for their potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is utilized in the development of new materials, such as polymers and surfactants, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ®-2-benzylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The morpholine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound. Pathways involved in its mechanism of action may include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

    (S)-2-Benzylmorpholine: The enantiomer of ®-2-benzylmorpholine, which may exhibit different biological activities due to its chiral nature.

    N-Benzylmorpholine: A non-chiral analog with similar structural features but lacking the enantiomeric specificity.

    2-Benzylpiperidine: A structurally related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: ®-2-Benzylmorpholine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This enantiomeric specificity can lead to distinct pharmacological profiles compared to its non-chiral or different enantiomer counterparts.

Properties

IUPAC Name

(2R)-2-benzylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFCMGWCEXUGFX-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439192
Record name (R)-2-benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131887-51-9
Record name (R)-2-benzylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different synthetic approaches for (R)-2-benzylmorpholine?

A1: Several synthetic routes have been explored for this compound, highlighting the versatility of this molecule as a target. One approach utilizes a stereospecific rearrangement of L-phenylalaninol catalyzed by (CF3CO)2O. This method, described by [], leverages readily available starting materials and proceeds with high stereoselectivity. Another strategy relies on an intramolecular reductive amination strategy starting from N-Boc-2-hydroxymethylmorpholine []. This route offers flexibility by allowing modifications to the benzyl group. Additionally, a Sharpless asymmetric epoxidation strategy has also been employed, showcasing the application of powerful asymmetric methodologies in the synthesis of this compound [].

Q2: What is the significance of the stereochemistry in this compound?

A2: As a chiral molecule, this compound exists as two enantiomers, designated as (R)- and (S)-enantiomers. This stereochemical distinction is crucial, as different enantiomers often exhibit distinct biological activities. This difference arises from the specific interactions each enantiomer can have with chiral biological targets, such as enzymes and receptors. Therefore, the development of stereoselective synthetic routes, such as those described in [] and [], is essential for accessing the desired enantiomer with high purity.

Q3: Can you elaborate on the applications of this compound as a building block in organic synthesis?

A3: this compound serves as a valuable chiral building block for synthesizing more complex molecules. Its utility stems from the presence of both the morpholine and benzyl groups, offering diverse reactivity handles for further functionalization. For instance, the nitrogen atom in the morpholine ring can be readily alkylated or acylated, while the benzyl group can undergo various transformations, including electrophilic aromatic substitutions or metal-catalyzed cross-coupling reactions. The inherent chirality of this compound can be transferred to the products, making it valuable for creating enantiopure compounds, especially in the context of medicinal chemistry, where the stereochemistry of a drug molecule can significantly impact its pharmacological properties [].

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